molecular formula C29H36FN5O5 B11217046 Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11217046
M. Wt: 553.6 g/mol
InChI Key: FLKYYRCOLVLREG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps and specialized reagents.
    • Researchers would need to explore novel synthetic strategies or adapt existing methods to synthesize this compound.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate.
    • Common reagents and conditions would depend on the desired transformations. For example:

        Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

        Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Substitution: Halogenation reactions with halogens (e.g., Cl₂, Br₂) or nucleophilic substitutions.

    • Major products formed would vary based on the specific reactions applied.
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Assess its pharmacological properties, toxicity, and bioavailability.

      Chemistry: Explore its reactivity, stability, and interactions with other molecules.

      Biology: Investigate its effects on cellular processes, receptors, and enzymes.

      Industry: Assess its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Researchers would need to conduct studies to elucidate how this compound exerts its effects.
    • Molecular targets and pathways involved remain speculative without experimental data.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, researchers can compare this compound with related quinazoline derivatives.
    • Highlight its uniqueness by contrasting its structure, properties, and potential applications.

    Properties

    Molecular Formula

    C29H36FN5O5

    Molecular Weight

    553.6 g/mol

    IUPAC Name

    methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

    InChI

    InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39)

    InChI Key

    FLKYYRCOLVLREG-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F

    Origin of Product

    United States

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